Sparfloxacin-d5

Description

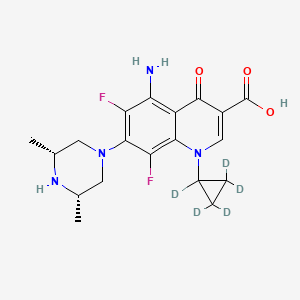

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22F2N4O3 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

5-amino-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1-(1,2,2,3,3-pentadeuteriocyclopropyl)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+/i3D2,4D2,10D |

InChI Key |

DZZWHBIBMUVIIW-BSGPAYDESA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])N2C=C(C(=O)C3=C(C(=C(C(=C32)F)N4C[C@H](N[C@H](C4)C)C)F)N)C(=O)O)([2H])[2H])[2H] |

Canonical SMILES |

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F |

Origin of Product |

United States |

Foundational & Exploratory

What is Sparfloxacin-d5 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on Sparfloxacin-d5, a deuterated analog of the fluoroquinolone antibiotic, Sparfloxacin. This document outlines its core properties, primary application in research, and detailed experimental methodologies.

Introduction to this compound

This compound is a stable isotope-labeled version of Sparfloxacin, a broad-spectrum fluoroquinolone antibiotic. In this compound, five hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in an increased molecular weight with negligible impact on its chemical properties. This characteristic makes this compound an ideal internal standard for quantitative bioanalytical assays.

The parent compound, Sparfloxacin, exerts its antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, Sparfloxacin disrupts bacterial DNA synthesis, leading to bacterial cell death.

Physicochemical Properties

The key physicochemical properties of Sparfloxacin and its deuterated analog, this compound, are summarized below for comparison.

| Property | Sparfloxacin | This compound |

| Molecular Formula | C₁₉H₂₂F₂N₄O₃ | C₁₉H₁₇D₅F₂N₄O₃ |

| Molecular Weight | 392.40 g/mol | 397.43 g/mol (approx.) |

| CAS Number | 110871-86-8 | Not available |

| Appearance | Yellow crystalline powder | Solid |

| Primary Use | Antibiotic | Internal Standard in Mass Spectrometry |

Primary Use in Research: An Internal Standard

The primary application of this compound in a research setting is as an internal standard (IS) for the quantification of Sparfloxacin in biological matrices, such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rationale for using this compound as an internal standard lies in its near-identical chemical and physical behavior to the non-labeled Sparfloxacin during sample preparation and analysis. Any sample loss during extraction, or variations in ionization efficiency in the mass spectrometer, will affect both the analyte (Sparfloxacin) and the internal standard (this compound) proportionally. This allows for accurate and precise quantification of the analyte, as the ratio of the analyte's signal to the internal standard's signal is used for calculation.

Experimental Protocols

Quantification of Sparfloxacin in Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol for the determination of Sparfloxacin in plasma. This method is based on established procedures for the analysis of fluoroquinolones using LC-MS/MS.

4.1.1 Materials and Reagents

-

Sparfloxacin analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma

4.1.2 Preparation of Stock and Working Solutions

-

Sparfloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Sparfloxacin in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Sparfloxacin stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

4.1.3 Sample Preparation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

4.1.4 LC-MS/MS Parameters

The following table outlines representative parameters for the LC-MS/MS analysis.

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of Sparfloxacin from matrix components |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Sparfloxacin: Q1: 393.2 m/z, Q3: 349.2 m/z (quantifier), 293.1 m/z (qualifier)[1] This compound: Q1: 398.2 m/z, Q3: 354.2 m/z |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

4.1.5 Data Analysis

Quantification is performed by calculating the peak area ratio of the Sparfloxacin quantifier transition to the this compound transition. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then determined from this curve.

Visualizations

Mechanism of Action of Sparfloxacin

The following diagram illustrates the mechanism by which Sparfloxacin inhibits bacterial DNA replication.

Caption: Mechanism of Sparfloxacin's antibacterial action.

Experimental Workflow for Quantification using this compound

The diagram below outlines the typical workflow for a pharmacokinetic study involving the quantification of Sparfloxacin using this compound as an internal standard.

Caption: Workflow for Sparfloxacin quantification using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers engaged in the pharmacokinetic and metabolic studies of Sparfloxacin. Its use as an internal standard in LC-MS/MS assays ensures the generation of accurate and reliable quantitative data, which is fundamental to the drug development process. The methodologies and principles outlined in this guide provide a solid foundation for the implementation of this compound in a research laboratory setting.

References

An In-depth Technical Guide to Sparfloxacin-d5: Chemical Properties, Molecular Structure, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and relevant experimental protocols for Sparfloxacin-d5. This deuterated isotopologue of the fluoroquinolone antibiotic Sparfloxacin is a critical tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative analysis.

Core Chemical Properties

This compound is a deuterium-labeled version of Sparfloxacin, where five hydrogen atoms on the cyclopropyl ring have been replaced with deuterium. This isotopic substitution renders the molecule heavier, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays without significantly altering its chemical behavior.

Quantitative Data Summary

The key chemical and physical properties of this compound and its parent compound are summarized below for direct comparison.

| Property | This compound | Sparfloxacin (Unlabeled) |

| Molecular Formula | C₁₉H₁₇D₅F₂N₄O₃[1] | C₁₉H₂₂F₂N₄O₃[2][3] |

| Molecular Weight | 397.43 g/mol [1] | 392.40 g/mol [2][3] |

| CAS Number | Not explicitly available; typically referenced by the unlabeled CAS. | 110871-86-8[2][3] |

| Melting Point | Data not available; expected to be similar to the unlabeled compound. | 266-269 °C (with decomposition)[3] |

| pKa | Data not available; expected to be similar to the unlabeled compound. | pKa₁ 6.25, pKa₂ 9.30[3] |

| Solubility | Data not available; expected to be similar to the unlabeled compound. | Soluble in DMSO (~9 mg/mL)[4] |

| SMILES | O=C(C1=CN(C2([2H])C([2H])([2H])C2([2H])[2H])C3=C(C(N)=C(F)C(N4C--INVALID-LINK--N--INVALID-LINK--C4)=C3F)C1=O)O[1] | FC1=C2C(C(=O)C(C(O)=O)=CN2C3CC3)=C(N)C(F)=C1N4C--INVALID-LINK--N--INVALID-LINK--C4 |

Molecular Structure and Visualization

The core structure of Sparfloxacin consists of a difluorinated quinolone ring system. Key functional groups include a carboxylic acid at position 3, a cyclopropyl group at position 1, an amino group at position 5, and a dimethylpiperazinyl ring at position 7. In this compound, the five protons of the cyclopropyl group are substituted with deuterium atoms, which is the key structural difference.

Caption: Molecular structure of this compound highlighting the deuterated cyclopropyl group.

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, characterization, and quantification of this compound. The following protocols are generalized from established methods for Sparfloxacin and other fluoroquinolones.

Synthesis of Labeled Sparfloxacin

The synthesis of isotopically labeled Sparfloxacin, such as this compound, typically follows the established synthetic route for the parent drug, but with the introduction of a labeled precursor at a suitable step. A plausible approach, adapted from the synthesis of [carbonyl-¹⁴C]sparfloxacin, would involve:

-

Preparation of a Deuterated Precursor: The synthesis would begin with a deuterated version of a key building block, such as deuterated cyclopropylamine (cyclopropyl-d5-amine).

-

Quinolone Ring Formation: This labeled precursor is then reacted with a suitable benzoylacetate derivative to form the core quinolone ring structure.

-

Functional Group Modification: Subsequent steps would involve the protection and deprotection of functional groups and the addition of the dimethylpiperazine moiety to the quinolone core.

-

Purification: The final product, this compound, would be purified using techniques such as column chromatography and recrystallization to ensure high chemical and isotopic purity.

Spectroscopic and Spectrometric Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the molecular structure and the location of the deuterium labels.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O with a small amount of DCl. An internal standard (e.g., DSS) is often added for chemical shift referencing (δ = 0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. In the ¹H NMR spectrum of this compound, the signals corresponding to the cyclopropyl protons will be absent or significantly reduced in intensity, confirming successful deuteration.

-

Analysis: The remaining signals in the ¹H and ¹³C spectra should correspond to the known structure of Sparfloxacin.

B. Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and isotopic enrichment of this compound. It is the core technique for quantitative studies using this internal standard.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the ionization source, such as a mixture of acetonitrile and water with a small amount of formic acid.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS), is used. Electrospray ionization (ESI) in positive ion mode is a common technique for fluoroquinolones.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. For this compound, this should appear at m/z 398.4, which is 5 Da higher than that of unlabeled Sparfloxacin (m/z 393.4).

-

Tandem MS (MS/MS): Perform product ion scans on the precursor ion (m/z 398.4) to generate a characteristic fragmentation pattern. This pattern can be used for structural confirmation and for developing selective quantitative methods (Multiple Reaction Monitoring, MRM).

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for separating this compound from its unlabeled form and other matrix components before detection by MS or UV.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a detector (UV or MS) is used.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer with triethylamine, pH adjusted to ~3.0) and an organic solvent like acetonitrile or methanol. The composition can be isocratic (e.g., 80:20:0.2 v/v/v Water:Acetonitrile:Triethylamine) or a gradient.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: UV detection is often set at a wavelength where Sparfloxacin shows strong absorbance, such as 292 nm or 304 nm. For quantitative bioanalytical methods, coupling to a mass spectrometer is preferred for its superior selectivity and sensitivity.

-

Analysis: The retention time of this compound will be nearly identical to that of unlabeled Sparfloxacin. The peak area is used for quantification.

Mechanism of Action

Sparfloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its broad spectrum of activity.

-

DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication and transcription. Sparfloxacin binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. This is the primary target in many Gram-negative bacteria.

-

Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Inhibition of topoisomerase IV by Sparfloxacin prevents the segregation of bacterial DNA, ultimately halting cell division. This is a primary target in many Gram-positive bacteria.

The inhibition of these enzymes leads to a rapid bactericidal effect.

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by Sparfloxacin.

References

Synthesis and Isotopic Labeling of Sparfloxacin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic. Isotopic labeling, particularly with deuterium, is a critical tool in drug development for use in pharmacokinetic studies, as an internal standard for quantitative bioanalysis by mass spectrometry, and to investigate drug metabolism. Sparfloxacin-d5, with a molecular formula of C19H17D5F2N4O3, contains five deuterium atoms on the cyclopropyl group. This guide details the likely synthetic pathway, necessary precursors, and analytical considerations for this labeled compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of the Deuterated Precursor: Acquisition or synthesis of cyclopropylamine-d5.

-

Formation of the Deuterated Quinolone Core: Construction of the main bicyclic quinolone structure incorporating the deuterated cyclopropyl group.

-

Final Assembly: Condensation of the deuterated quinolone core with cis-3,5-dimethylpiperazine to yield this compound.

The overall proposed synthetic workflow is depicted below.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key stages of this compound synthesis, adapted from the known synthesis of [carbonyl-14C]sparfloxacin.[1]

Synthesis of the Deuterated Quinolone Carboxylic Acid (VII-d5)

The initial steps focus on building the quinolone core with the incorporated deuterated cyclopropylamine.

Logical Flow of Quinolone Core Synthesis

Caption: Logical steps for the synthesis of the deuterated quinolone core.

Protocol:

-

Formation of Intermediate IV-d5: Ethyl pentafluorobenzoylacetate is reacted with ethyl orthoformate. The resulting intermediate is then reacted with cyclopropylamine-d5. Subsequent cyclization using a strong base like potassium tert-butoxide would yield the quinolone intermediate (IV-d5).

-

Formation of Benzylamino Derivative (V-d5): The quinolone intermediate (IV-d5) is condensed with benzylamine.

-

Formation of Carboxyl Derivative (VII-d5): The benzylamino derivative (V-d5) undergoes catalytic hydrogenolysis to remove the benzyl group, followed by hydrolysis of the ester to yield the carboxylic acid derivative (VII-d5).

Final Condensation to Yield this compound

Protocol:

-

The deuterated quinolone carboxylic acid (VII-d5) is condensed with cis-2,6-dimethylpiperazine. This reaction is typically carried out in a suitable solvent such as pyridine or dimethylformamide (DMF) at an elevated temperature.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not available in the literature, the following table provides data from the synthesis of [carbonyl-14C]sparfloxacin, which can be used as a benchmark.[1]

| Parameter | Value |

| Average Yield | 41.5% (over 3 preparations) |

| Specific Activity | 310.8-366.3 MBq/mmol (8.4-9.9 mCi/mmol) |

| Chemical Purity | > 99% |

| Radiochemical Purity | > 99% |

Analytical Characterization

The successful synthesis and isotopic labeling of this compound would be confirmed by standard analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of this compound (expected [M+H]+ at m/z 398.4). Tandem mass spectrometry (MS/MS) would be used to confirm the location of the deuterium atoms on the cyclopropyl group by analyzing the fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would show a significant reduction or absence of signals corresponding to the cyclopropyl protons compared to the unlabeled Sparfloxacin standard.

-

¹³C NMR: The carbon NMR spectrum would show characteristic shifts for the carbons in the cyclopropyl ring, potentially with splitting patterns due to deuterium coupling.

-

²H NMR: Deuterium NMR would show a signal confirming the presence of deuterium in the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the chemical purity of the final compound.

Conclusion

This technical guide outlines a feasible and detailed synthetic pathway for this compound based on established chemical principles and analogous syntheses. The key to this synthesis is the use of the commercially available deuterated precursor, cyclopropylamine-d5. While specific reaction yields and detailed analytical data for this compound are not publicly available, the protocols and analytical methods described herein provide a solid foundation for researchers and drug development professionals to produce and characterize this important isotopically labeled compound.

References

The Role of Sparfloxacin-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Sparfloxacin-d5 as an internal standard in quantitative bioanalysis, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) methodologies. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of isotopic dilution techniques for accurate and precise quantification of sparfloxacin in various biological matrices.

Introduction: The Principle of Isotopic Dilution and the Advantage of Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that enables highly accurate and precise quantification of analytes in complex matrices. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process.[1][2][3][4][5] The isotopically labeled standard is chemically identical to the analyte of interest, in this case, sparfloxacin.

This compound is an ideal internal standard for the quantification of sparfloxacin. In this compound, five hydrogen atoms have been replaced with deuterium atoms. Since deuterium has a greater mass than hydrogen, this compound has a higher molecular weight than sparfloxacin. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The key advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for variations that can occur during sample preparation and analysis.[6][7][8] Because this compound is chemically identical to sparfloxacin, it will behave similarly during extraction, chromatography, and ionization. Therefore, any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, regardless of these variations.

Mechanism of Action of Sparfloxacin

Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic.[9][10][11] Its antibacterial action stems from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[9][10][12] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[12][13]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is a critical step for relieving torsional stress during DNA unwinding for replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By inhibiting these enzymes, sparfloxacin effectively blocks bacterial DNA synthesis, leading to bacterial cell death.[12][13] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, which accounts for the selective toxicity of fluoroquinolones against bacteria.[9]

Below is a diagram illustrating the mechanism of action of sparfloxacin.

Caption: Sparfloxacin inhibits bacterial DNA gyrase and topoisomerase IV.

Experimental Protocol: Quantification of Sparfloxacin using this compound by LC-MS/MS

This section outlines a typical experimental protocol for the quantification of sparfloxacin in human plasma using this compound as an internal standard.

Materials and Reagents

-

Sparfloxacin reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (blank)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve sparfloxacin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of sparfloxacin by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, calibration standard, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube (except for the blank).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

The following diagram illustrates the sample preparation workflow.

Caption: A typical protein precipitation workflow for plasma samples.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Collision Gas | Argon |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Sparfloxacin | 393.2 | 334.1 | 100 | 25 |

| 393.2 | 292.1 | 100 | 35 | |

| This compound | 398.2 | 339.1 | 100 | 25 |

| 398.2 | 297.1 | 100 | 35 |

Note: The precursor ion for sparfloxacin is [M+H]⁺. The precursor for this compound is [M+5+H]⁺. Product ions and collision energies should be optimized for the specific instrument.

Data Analysis and Method Validation

The concentration of sparfloxacin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from samples with known concentrations of sparfloxacin.

Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and typically includes the assessment of the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Table 4: Representative Method Validation Data

| Parameter | Result |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% bias) | ± 15% |

| Recovery | 85 - 105% |

| Matrix Effect | Minimal, compensated by IS |

The logical relationship for quantitative analysis using an internal standard is depicted below.

Caption: Logic for determining unknown concentration using an internal standard.

Conclusion

This compound serves as an excellent internal standard for the quantitative analysis of sparfloxacin in biological matrices by LC-MS/MS. Its chemical identity with the analyte ensures that it effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results. The use of this compound in conjunction with a validated LC-MS/MS method, as outlined in this guide, provides a robust and reliable approach for pharmacokinetic, toxicokinetic, and other studies requiring the quantification of sparfloxacin.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. fda.gov [fda.gov]

- 5. Development and validation of a HPLC method for simultaneous quantitation of gatifloxacin, sparfloxacin and moxifloxacin using levofloxacin as internal standard in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 9. Defluorinated Sparfloxacin as a New Photoproduct Identified by Liquid Chromatography Coupled with UV Detection and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative determination of sparfloxacin in rat plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Sparfloxacin-d5: A Technical Guide to Certificate of Analysis and Purity Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity specifications for Sparfloxacin-d5, a deuterated analog of the fluoroquinolone antibiotic Sparfloxacin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the critical quality attributes, analytical methodologies, and data interpretation necessary for its use in research and development.

Certificate of Analysis (CoA) Data

A Certificate of Analysis for this compound provides a summary of the quality control tests performed on a specific batch. While an exact CoA for this compound is not publicly available, the following tables represent typical data based on available information for related compounds and analytical standards.

Identification and General Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | Not available (Parent: 110871-86-8) |

| Molecular Formula | C₁₉H₁₇D₅F₂N₄O₃ |

| Molecular Weight | 397.43 g/mol |

| Appearance | White to Pale Beige Solid |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) |

Purity and Impurity Profile

| Test | Method | Specification |

| Purity (by HPLC) | HPLC | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥95% (d5) |

| Related Substances | HPLC | Report Results |

| Residual Solvents | GC-HS | To be specified |

| Heavy Metals | ICP-MS | To be specified |

Purity Specifications and Analytical Methods

Ensuring the purity of this compound is critical for its intended use. The following sections detail the experimental protocols for key analytical tests used to establish its purity profile.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of this compound and quantifying any impurities.

Methodology:

-

Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase could be a 60:40 (v/v) mixture of methanol and 0.02 M phosphate buffer (pH 3.0)[1].

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV spectrophotometry at a wavelength such as 270 nm or 295 nm[1][2].

-

Internal Standard: An appropriate internal standard, such as ofloxacin, can be used for accurate quantification[2].

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Working standards and sample solutions are prepared by diluting the stock solution with the mobile phase to fall within the linear range of the assay[1].

Mass Spectrometry (MS) for Isotopic Purity and Identification

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity.

Methodology:

-

Ionization Source: Electrospray Ionization (ESI) is a common technique for this type of molecule.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to accurately determine the mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. The isotopic distribution is examined to determine the percentage of the d5 species relative to other isotopic variants (d0-d4).

Thin-Layer Chromatography (TLC) with Densitometry

TLC can be used as a complementary technique for the separation and quantification of this compound and its potential photodegradation products.

Methodology:

-

Stationary Phase: Silica gel TLC plates F₂₅₄[3].

-

Mobile Phase: A mixture of solvents such as methylene chloride, methanol, 2-propanol, and 25% ammonia in a ratio of 4:4:5:2 (v/v/v/v) has been reported for Sparfloxacin[3].

-

Detection: The plates are visualized under UV light, and densitometric scanning is performed at the wavelength of maximum absorbance.

-

Quantification: A calibration curve is generated by spotting known concentrations of a Sparfloxacin standard to quantify the amount of this compound in the sample[3].

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows and logical relationships involved in the quality control of this compound.

Caption: Experimental workflow for this compound analysis.

Caption: Hierarchy of quality control tests for this compound.

References

- 1. scielo.br [scielo.br]

- 2. Determination of sparfloxacin in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of sparfloxacin and its photodegradation products by thin-layer chromatography with densitometry detection. Kinetic evaluation of the degradation process and identification of photoproduct by mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Commercial Availability and Technical Guide for Sparfloxacin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Sparfloxacin-d5, a deuterated internal standard crucial for the accurate quantification of the fluoroquinolone antibiotic, sparfloxacin, in complex biological matrices. This document outlines key technical data, identifies commercial suppliers, and details established experimental protocols for its use in bioanalytical assays.

Commercial Availability and Suppliers

This compound is available from specialized chemical suppliers catering to the research and pharmaceutical development sectors. The primary identified commercial supplier is:

-

MedChemExpress (MCE): A key provider of research chemicals and bioactive compounds, offering this compound for laboratory use.

It is recommended to directly inquire with the supplier for the most current pricing, availability, and to request a lot-specific Certificate of Analysis (CoA) for detailed purity and isotopic enrichment data.

Technical Data

The following table summarizes the key technical specifications for this compound. Data is compiled from supplier information and may vary by batch.

| Parameter | Value |

| Chemical Name | 5-Amino-1-(cyclopropyl-d5)-7-((3R,5S)-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| Molecular Formula | C₁₉H₁₇D₅F₂N₄O₃ |

| Molecular Weight | 397.43 g/mol |

| CAS Number | Not consistently available; inquire with the supplier. |

| Appearance | Typically a solid powder. |

| Purity | Generally >98% (lot-specific data available on the CoA). |

| Isotopic Enrichment | Deuterium incorporation is typically high, often ≥98% (lot-specific data available on the CoA). |

| Storage Conditions | Store at -20°C for long-term stability. |

| Solubility | Soluble in DMSO. |

Experimental Protocols: Quantification of Sparfloxacin in Biological Matrices using LC-MS/MS

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of sparfloxacin in biological samples such as plasma, serum, and tissue homogenates. The following is a generalized experimental protocol synthesized from established methodologies.

Sample Preparation (Protein Precipitation)

-

Thaw Samples: Allow plasma/serum samples and this compound internal standard (IS) working solution to thaw at room temperature.

-

Spike Internal Standard: To a 100 µL aliquot of the plasma/serum sample, add a specific volume (e.g., 10 µL) of the this compound working solution to achieve a final concentration of 50 ng/mL.

-

Vortex: Vortex the mixture for 30 seconds.

-

Protein Precipitation: Add 300 µL of acetonitrile to the sample.

-

Vortex: Vortex the sample vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject a defined volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-0.5 min: 20% B

-

0.5-2.0 min: 20% to 80% B

-

2.0-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sparfloxacin: m/z 393.2 → 349.2

-

This compound (IS): m/z 398.2 → 354.2

-

-

Instrument Parameters (typical starting points):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Gas: Argon

-

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate key conceptual frameworks relevant to the use of this compound.

A Comprehensive Technical Guide to the Physical and Chemical Differences Between Sparfloxacin and Sparfloxacin-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfloxacin is a synthetic broad-spectrum antimicrobial agent belonging to the fluoroquinolone class.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] Sparfloxacin-d5 is a deuterated isotopologue of sparfloxacin, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution can subtly alter the physicochemical properties of the molecule, potentially leading to significant changes in its pharmacokinetic profile due to the kinetic isotope effect.[3][4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond.[5] This guide provides an in-depth comparison of the physical and chemical properties of sparfloxacin and this compound, along with detailed experimental protocols for their characterization.

Physical and Chemical Properties

General and Physical Properties

| Property | Sparfloxacin | This compound (Predicted) |

| Chemical Formula | C₁₉H₂₂F₂N₄O₃[1][6][7] | C₁₉H₁₇D₅F₂N₄O₃ |

| Molecular Weight | 392.41 g/mol [1][6] | Approximately 397.44 g/mol |

| Appearance | Yellow crystalline powder[6] | Yellow crystalline powder |

| Melting Point | 266 to 269 °C (decomposes)[1] | Slightly higher than sparfloxacin due to stronger intermolecular forces. |

| Solubility | Sparingly soluble in glacial acetic acid or chloroform; very slightly soluble in ethanol (95%); practically insoluble in water and ether. Dissolves in dilute acetic acid or 0.1 N sodium hydroxide.[6] | Similar solubility profile to sparfloxacin, with minor variations possible. |

| UV Absorption (λmax) | 280 nm, 293 nm in Methanol:Water (60:40)[8][9] | No significant change expected. |

Spectroscopic Properties

| Property | Sparfloxacin | This compound (Predicted) |

| ¹H NMR | Characteristic peaks corresponding to the 22 hydrogen atoms. | Reduction in the intensity of signals corresponding to the deuterated positions. |

| ¹³C NMR | Characteristic peaks for the 19 carbon atoms. | Minor shifts in the signals of carbons bonded to deuterium. |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at approximately 392.41. | Molecular ion peak [M]⁺ at approximately 397.44. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize and compare sparfloxacin and this compound.

Synthesis of this compound

While a specific synthesis protocol for this compound is not publicly documented, a potential synthetic route can be inferred from the known synthesis of isotopically labeled sparfloxacin (e.g., ¹⁴C labeled) and general methods for deuterium labeling. The synthesis would likely involve the use of a deuterated starting material or a deuteration step during the synthesis. For example, the piperazine moiety is a likely candidate for deuteration.

A generalized workflow for the synthesis and purification is depicted below:

Caption: A generalized workflow for the synthesis of this compound.

Determination of Melting Point

The melting point is determined using the capillary method as described in various pharmacopeias.

-

Sample Preparation: A small amount of the dry, powdered sample (sparfloxacin or this compound) is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate (e.g., 1 °C/minute) starting from a temperature 5°C below the expected melting point.

-

Data Recording: The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Determination of Solubility

The equilibrium solubility is determined using the shake-flask method.

-

Preparation of Solutions: Saturated solutions of sparfloxacin and this compound are prepared in various solvents (e.g., water, ethanol, buffer solutions at different pH values). An excess amount of the solid is added to the solvent in a sealed flask.

-

Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 37 °C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The solutions are filtered to remove undissolved solid. The concentration of the dissolved sparfloxacin or this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used for the quantification and purity assessment of sparfloxacin and this compound.

-

Chromatographic System: A standard HPLC system with a UV detector is used.

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used. The exact composition and pH are optimized for the best separation.

-

Detection: The UV detector is set to the wavelength of maximum absorbance for sparfloxacin (e.g., 291 nm or 298 nm).

-

Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the amount of sparfloxacin or this compound in the samples.

References

- 1. bioscientia.de [bioscientia.de]

- 2. Improvement and validation of an HPLC method for examining the effects of the MDR1 gene polymorphism on sparfloxacin pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. Deuterated Compounds [simsonpharma.com]

- 5. Deuterium in Pharmacology - Art Boulevard [artboulevard.org]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. thinksrs.com [thinksrs.com]

The Role of Sparfloxacin-d5 in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Sparfloxacin-d5 as an internal standard in the pharmacokinetic analysis of sparfloxacin. By leveraging the principles of stable isotope labeling, this compound enhances the accuracy and reliability of bioanalytical methods, a cornerstone of drug development and clinical research.

Introduction to Sparfloxacin and the Need for Precise Pharmacokinetic Analysis

Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for determining appropriate dosing regimens and ensuring therapeutic efficacy and safety.[3][4] Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are crucial for regulatory submissions and clinical use.[1][5]

The precise quantification of sparfloxacin in biological matrices (e.g., plasma, urine) is essential for obtaining reliable pharmacokinetic data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity.[6] The use of a stable isotope-labeled internal standard, such as this compound, is integral to a robust LC-MS/MS assay.[7][8][9]

The Principle of Stable Isotope Dilution and the Utility of this compound

Stable isotope dilution analysis is a powerful technique for quantitative analysis. It involves the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[10] this compound, in which five hydrogen atoms have been replaced by deuterium, is an ideal internal standard for sparfloxacin analysis.

Key Advantages of Using this compound:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to sparfloxacin, ensuring they behave similarly during sample preparation, chromatography, and ionization.[9]

-

Co-elution in Chromatography: Sparfloxacin and this compound co-elute during liquid chromatography, meaning they experience the same matrix effects and potential for ion suppression or enhancement in the mass spectrometer.[9]

-

Mass-based Differentiation: Despite their similar properties, this compound is easily distinguished from sparfloxacin by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for simultaneous but distinct detection.

-

Improved Accuracy and Precision: By normalizing the response of the analyte (sparfloxacin) to that of the internal standard (this compound), variations introduced during sample handling and analysis are compensated for, leading to highly accurate and precise quantification.[7][8]

Experimental Protocol: Quantification of Sparfloxacin in Human Plasma using this compound

This section outlines a typical experimental protocol for a pharmacokinetic study of sparfloxacin employing this compound as an internal standard.

Materials and Reagents

-

Sparfloxacin reference standard

-

This compound internal standard

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation

-

Spiking: A working solution of this compound is added to each plasma sample (unknowns, calibration standards, and quality control samples).

-

Protein Precipitation: Acetonitrile is added to the plasma samples to precipitate proteins.[6] This step releases the drug from plasma proteins and removes a significant portion of the matrix.

-

Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant containing sparfloxacin and this compound is transferred to a clean tube.

-

Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent.

LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used for the separation of fluoroquinolones.[6]

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for fluoroquinolones.

Data Analysis

The ratio of the peak area of sparfloxacin to the peak area of this compound is calculated for each sample. A calibration curve is generated by plotting the peak area ratio against the known concentrations of the calibration standards. The concentrations of sparfloxacin in the unknown samples are then determined from this calibration curve.

Data Presentation: Pharmacokinetic Parameters of Sparfloxacin

The following table summarizes the typical pharmacokinetic parameters of sparfloxacin in healthy volunteers after a single oral dose. This data would be generated using the analytical method described above, with this compound ensuring the accuracy of the concentration measurements.

| Parameter | 200 mg Dose | 400 mg Dose |

| Cmax (ng/mL) | ~705 | 1200 - 1500 |

| Tmax (hours) | 3 - 5 | 3 - 6 |

| t1/2 (hours) | 15 - 20 | 16 - 22 |

| AUC (ng·h/mL) | Varies | Varies |

| Renal Clearance | ~10% of total clearance | ~10% of total clearance |

| Metabolism | Glucuronide conjugate | Glucuronide conjugate |

Data compiled from multiple sources.[1][3][4][5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using this compound in pharmacokinetic studies.

Caption: Experimental workflow for the quantification of sparfloxacin using this compound.

Caption: Logical relationship demonstrating the utility of this compound.

The "Deuterium Switch": A Note on Therapeutic Applications

While the primary role of this compound in pharmacokinetic studies is as an internal standard, it is worth noting the broader concept of the "deuterium switch" in drug development.[11] Replacing hydrogen with deuterium at sites of metabolism can slow down the metabolic process due to the kinetic isotope effect.[12][13][14][15] This can potentially lead to:

-

Improved Pharmacokinetic Profile: A longer half-life, reduced clearance, and increased drug exposure.[12]

-

Altered Metabolite Profile: Potentially reducing the formation of toxic metabolites.[12]

-

Less Frequent Dosing: An extended duration of action may allow for a more convenient dosing schedule.[15]

While this has been successfully applied to other drugs, leading to FDA-approved deuterated pharmaceuticals, the application of this concept to create a therapeutically enhanced version of sparfloxacin has not been clinically explored.[12]

Conclusion

This compound is an indispensable tool in the pharmacokinetic evaluation of sparfloxacin. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data that is essential for both preclinical and clinical drug development. The principles outlined in this guide highlight the importance of stable isotope-labeled compounds in modern pharmaceutical research and their contribution to the safe and effective use of therapeutic agents.

References

- 1. Clinical pharmacokinetics of sparfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinical-pharmacokinetics-of-sparfloxacin - Ask this paper | Bohrium [bohrium.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Pharmacokinetics of sparfloxacin in healthy volunteers and patients: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of sparfloxacin in humans after single oral administration at doses of 200, 400, 600, and 800 mg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of sparfloxacin in rat plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. isowater.com [isowater.com]

- 14. Deuterated drug - Wikipedia [en.wikipedia.org]

- 15. deutramed.com [deutramed.com]

The Potential of Deuterated Sparfloxacin: A Technical Whitepaper for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available research specifically detailing the synthesis, preclinical, or clinical applications of deuterated Sparfloxacin is not available. This document, therefore, provides a comprehensive overview of Sparfloxacin's known characteristics and extrapolates the potential benefits and research avenues for a deuterated analog based on established principles of deuterium-containing pharmaceuticals.

Introduction to Sparfloxacin and the Rationale for Deuteration

Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic with demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[3][4] While effective, like many pharmaceuticals, its clinical use can be optimized by enhancing its pharmacokinetic profile.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, has emerged as a valuable strategy in drug development to improve the metabolic, pharmacokinetic, and toxicological properties of molecules.[5][6][7] This "heavy hydrogen" forms a more stable chemical bond with carbon, which can slow down metabolic processes, particularly those mediated by the cytochrome P450 enzyme system.[5] This can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile.[6][8]

This whitepaper will first summarize the known preclinical and clinical data for Sparfloxacin and then propose a hypothetical framework for the development and application of a deuterated version, highlighting potential research directions.

Sparfloxacin: A Summary of Key Data

In Vitro Antibacterial Activity

Sparfloxacin exhibits potent in vitro activity against a variety of pathogens. The minimum inhibitory concentration (MIC) is a key measure of this activity.

| Bacterial Species | MIC90 (μg/mL) | Reference |

| Streptococcus pneumoniae | 0.5 | [9] |

| Staphylococcus aureus (oxacillin-susceptible) | 0.12 | [9] |

| Klebsiella spp. | 0.12 | [9] |

| Enterobacteriaceae | ≤ 1 | [10] |

| Pseudomonas aeruginosa | 4.0 | [11] |

| Bacteroides fragilis | ≤ 2 | [10] |

Pharmacokinetic Profile of Sparfloxacin

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Sparfloxacin is crucial for predicting the potential impact of deuteration.

| Parameter | Value | Reference |

| Bioavailability | 92% | [12] |

| Peak Plasma Concentration (Cmax) (400 mg dose) | 1.2 - 1.6 mg/L | [13][14] |

| Time to Peak Concentration (Tmax) | 3 - 6 hours | [13] |

| Elimination Half-life (t1/2) | 16 - 30 hours | [12] |

| Protein Binding | ~45% | [12] |

| Metabolism | Hepatic glucuronidation | [4][12] |

| Excretion | Fecal (50%) and Renal (50%) | [4] |

Proposed Research and Development of Deuterated Sparfloxacin

The primary route of metabolism for Sparfloxacin is glucuronidation, and it does not significantly involve the cytochrome P450 system.[4][12] While the kinetic isotope effect is most pronounced in reactions involving C-H bond cleavage by CYPs, deuteration can still influence other metabolic pathways. A logical starting point for a deuterated Sparfloxacin would be to target positions susceptible to metabolic modification or those that could influence the rate of glucuronidation.

Hypothetical Synthesis Pathway

The synthesis of deuterated Sparfloxacin would likely follow established synthetic routes for Sparfloxacin, incorporating deuterated starting materials at key steps. For example, deuterated cyclopropylamine or deuterated dimethylpiperazine could be utilized.

Caption: A simplified workflow for the synthesis of deuterated Sparfloxacin.

Proposed Preclinical Evaluation Workflow

A preclinical evaluation of deuterated Sparfloxacin would aim to compare its properties directly with the non-deuterated parent compound.

Caption: Proposed preclinical workflow for evaluating deuterated Sparfloxacin.

Sparfloxacin's Mechanism of Action and Potential for Deuterated Analogs

Sparfloxacin targets bacterial DNA gyrase and topoisomerase IV.[3][4] This mechanism is unlikely to be directly altered by deuteration. However, improved pharmacokinetics could lead to more sustained therapeutic concentrations at the site of infection, potentially enhancing efficacy.

Caption: The inhibitory pathway of Sparfloxacin on bacterial DNA replication.

Conclusion and Future Directions

While no direct research on deuterated Sparfloxacin is currently available, the established principles of deuteration in drug discovery suggest it could be a promising strategy to enhance the therapeutic profile of this potent antibiotic. The key hypothetical advantages would be an improved pharmacokinetic profile, potentially leading to a longer half-life and reduced dosing frequency.

Future research should focus on the synthesis of specifically deuterated Sparfloxacin analogs and a comprehensive head-to-head preclinical evaluation against the parent compound. Such studies would provide the necessary data to determine if a deuterated version offers a clinically meaningful advantage. The detailed experimental protocols for in vitro and in vivo studies of Sparfloxacin, as referenced in the literature, would serve as a robust foundation for these future investigations.[15][16]

References

- 1. clinical-pharmacokinetics-of-sparfloxacin - Ask this paper | Bohrium [bohrium.com]

- 2. Clinical pharmacokinetics of sparfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sparfloxacin? [synapse.patsnap.com]

- 4. Sparfloxacin - Wikipedia [en.wikipedia.org]

- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro evaluation of sparfloxacin activity and spectrum against 24,940 pathogens isolated in the United States and Canada, the final analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of sparfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Pharmacokinetics of sparfloxacin in healthy volunteers and patients: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and inflammatory fluid penetration of sparfloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo activities of sparfloxacin, other quinolones, and tetracyclines against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Sparfloxacin in Human Plasma using Sparfloxacin-d5 as an Internal Standard

AN-025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sparfloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Accurate quantification of Sparfloxacin in biological matrices like human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely accessible technique for this purpose.[1][3][4][5]

This application note details a validated HPLC-UV method for the determination of Sparfloxacin in human plasma. To enhance accuracy and precision by correcting for variations in sample preparation and injection volume, a deuterated internal standard (IS), Sparfloxacin-d5, is employed. While deuterated standards are most commonly used in mass spectrometry, this compound is an ideal IS for HPLC-UV as its chromatographic behavior and UV molar absorptivity are virtually identical to the unlabeled analyte, ensuring reliable quantification.

Experimental

Chemicals and Reagents

-

Sparfloxacin reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Perchloric Acid (70%, Analytical Grade)

-

Triethylamine (TEA) (≥99.5%)

-

Water, HPLC Grade (e.g., Milli-Q® or equivalent)

-

Drug-free human plasma

Instrumentation & Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.

| Parameter | Condition |

| HPLC Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.035 M Perchloric Acid (pH 2.0 with TEA) (28:72, v/v)[6] |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 20 µL |

| UV Detection | 292 nm[7] |

| Run Time | 10 minutes |

| Internal Standard | This compound |

| Est. Retention Time | Sparfloxacin: ~5.2 min; this compound: ~5.2 min |

Note: Retention times are estimates and should be confirmed experimentally.

Protocols

Preparation of Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of Sparfloxacin and this compound into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume. These stocks can be stored at 2-8 °C for up to 3 months.

Working Standard Solutions:

-

Prepare a Sparfloxacin working solution (100 µg/mL) by diluting 1 mL of the stock into a 10 mL volumetric flask with 50:50 Methanol:Water.

-

Prepare a this compound internal standard working solution (50 µg/mL) by diluting 0.5 mL of the IS stock into a 10 mL volumetric flask with 50:50 Methanol:Water.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

-

Label a series of microcentrifuge tubes for each calibration standard and QC level.

-

Spike appropriate amounts of the Sparfloxacin working solution into drug-free human plasma to achieve the final concentrations listed in the tables below.

-

Spike 20 µL of the IS working solution (50 µg/mL) into all CC and QC samples.

Sample Preparation Protocol (Protein Precipitation)

The protein precipitation method is a simple and effective way to extract Sparfloxacin from plasma.[6][8]

-

Pipette 200 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 50 µg/mL this compound IS working solution to all tubes except the blank.

-

Add 600 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean HPLC vial.

-

Inject 20 µL into the HPLC system.

Caption: Step-by-step workflow for plasma sample preparation.

Method Validation and Results

The method was validated according to ICH guidelines, assessing linearity, accuracy, precision, and the limit of quantification (LOQ).[3][9][10]

Linearity

The linearity was assessed by preparing calibration standards at eight concentration levels. The peak area ratio (Sparfloxacin/Sparfloxacin-d5) was plotted against the nominal concentration.

| Parameter | Result |

| Calibration Range | 0.05 - 10.0 µg/mL |

| Regression Equation | y = 0.185x + 0.003 |

| Correlation Coeff. (r²) | > 0.999 |

Caption: Using known standards to quantify unknown samples.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (Low, Mid, High) in quintuplicate (n=5). Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for the coefficient of variation (CV).[4]

Table 1: Intra-Day Accuracy and Precision (n=5)

| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.05 | 0.054 | 108.0 | 8.5 |

| Low (QCL) | 0.15 | 0.158 | 105.3 | 6.2 |

| Mid (QCM) | 2.50 | 2.41 | 96.4 | 4.1 |

| High (QCH) | 8.00 | 8.21 | 102.6 | 3.5 |

Table 2: Inter-Day Accuracy and Precision (n=5, over 3 days)

| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.05 | 0.052 | 104.0 | 11.2 |

| Low (QCL) | 0.15 | 0.161 | 107.3 | 8.8 |

| Mid (QCM) | 2.50 | 2.59 | 103.6 | 5.9 |

| High (QCH) | 8.00 | 7.89 | 98.6 | 4.8 |

Limit of Quantification (LOQ)

The LOQ was established as the lowest concentration on the calibration curve (0.05 µg/mL) that could be quantified with acceptable accuracy (within ±20%) and precision (≤20% CV).[11]

Conclusion

The described HPLC-UV method is simple, rapid, and reliable for the quantification of Sparfloxacin in human plasma. The use of protein precipitation for sample preparation is efficient, and the inclusion of this compound as an internal standard ensures high accuracy and precision. The method demonstrates excellent linearity over the range of 0.05 to 10.0 µg/mL. All validation parameters met the acceptance criteria outlined in regulatory guidelines, making this method suitable for pharmacokinetic and clinical research applications.

References

- 1. mdpi.com [mdpi.com]

- 2. pjps.pk [pjps.pk]

- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 4. pharmtech.com [pharmtech.com]

- 5. ijpsr.com [ijpsr.com]

- 6. Improvement and validation of an HPLC method for examining the effects of the MDR1 gene polymorphism on sparfloxacin pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Quantitative determination of sparfloxacin in rat plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 11. researchgate.net [researchgate.net]

Application Note & Protocol: Quantification of Sparfloxacin in Plasma using Sparfloxacin-d5 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of sparfloxacin in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a deuterated internal standard, sparfloxacin-d5, ensures high accuracy and precision, making this protocol suitable for pharmacokinetic studies and other applications in drug development.[1][2][3]

The methodology described herein is based on established bioanalytical techniques for fluoroquinolones and incorporates best practices for method validation.[4][5][6]

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of sparfloxacin in plasma, as derived from published literature. These values can serve as a benchmark for method validation.

Table 1: Calibration and Linearity

| Parameter | Typical Value |

| Linearity Range | 0.2 - 10 µg/mL[5] |

| Correlation Coefficient (r²) | ≥ 0.99[5] |

| LLOQ | 0.2 µg/mL[5] |

Table 2: Precision and Accuracy

| Quality Control Sample | Precision (%RSD) | Accuracy (%) |

| LLOQ | < 20% | 80 - 120% |

| Low QC | < 15% | 85 - 115% |

| Medium QC | < 15% | 85 - 115% |

| High QC | < 15% | 85 - 115% |

| Note: These are generally accepted criteria for bioanalytical method validation. |

Table 3: Recovery and Matrix Effect

| Parameter | Typical Value |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal, compensated by deuterated IS |

| The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating variability due to matrix effects.[3] |

Experimental Protocol

This protocol details the materials, preparation of solutions, sample processing, and LC-MS/MS analysis.

Materials and Reagents

-

Sparfloxacin reference standard

-

This compound internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control human plasma (with anticoagulant, e.g., heparin or EDTA)

Preparation of Stock and Working Solutions

-

Sparfloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of sparfloxacin and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Sparfloxacin Working Solutions: Prepare a series of working solutions by serially diluting the sparfloxacin stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile/water.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting sparfloxacin from plasma.[4]

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 100 µL of plasma sample, calibration standard, or QC into the appropriately labeled tubes.

-

Add 20 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |

| Column Temperature | 40 °C |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Sparfloxacin: To be determined empirically (e.g., m/z 393.2 → 320.1) this compound: To be determined empirically (e.g., m/z 398.2 → 325.1) |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Cone Voltage | Optimized for each transition |

| Note: Specific MRM transitions and collision energies should be optimized for the instrument in use. |

Visualizations

Experimental Workflow

Caption: Workflow for this compound plasma sample analysis.

Bioanalytical Method Validation Logic

Caption: Key parameters for bioanalytical method validation.

References

- 1. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]